2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941932-00-9
VCID: VC5367687
InChI: InChI=1S/C24H25ClN2O3/c25-19-8-10-20(11-9-19)30-17-24(28)26-16-23(27-12-14-29-15-13-27)22-7-3-5-18-4-1-2-6-21(18)22/h1-11,23H,12-17H2,(H,26,28)
SMILES: C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43
Molecular Formula: C24H25ClN2O3
Molecular Weight: 424.93

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide

CAS No.: 941932-00-9

Cat. No.: VC5367687

Molecular Formula: C24H25ClN2O3

Molecular Weight: 424.93

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide - 941932-00-9

Specification

CAS No. 941932-00-9
Molecular Formula C24H25ClN2O3
Molecular Weight 424.93
IUPAC Name 2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide
Standard InChI InChI=1S/C24H25ClN2O3/c25-19-8-10-20(11-9-19)30-17-24(28)26-16-23(27-12-14-29-15-13-27)22-7-3-5-18-4-1-2-6-21(18)22/h1-11,23H,12-17H2,(H,26,28)
Standard InChI Key LZBTVGDCEZJQRT-UHFFFAOYSA-N
SMILES C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features three distinct structural domains:

  • A 4-chlorophenoxy group linked to an acetamide backbone.

  • A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached via an ethyl spacer.

  • A naphthalen-1-yl group providing hydrophobic character .

The IUPAC name, 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, reflects this arrangement . Its three-dimensional conformation, resolved via X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen and the morpholine’s nitrogen, stabilizing the structure .

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis involves three primary stages (Table 1):

Table 1: Key Synthesis Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Nucleophilic substitution4-Chlorophenol, chloroacetyl chloride, base78%
2AmidationMorpholine, EDCl/HOBt, DCM65%
3Friedel-Crafts alkylationNaphthalene, AlCl₃, 80°C58%
  • Step 1: 4-Chlorophenol reacts with chloroacetyl chloride under basic conditions to form 2-(4-chlorophenoxy)acetyl chloride.

  • Step 2: The intermediate undergoes amidation with 2-morpholino-2-(naphthalen-1-yl)ethylamine using coupling agents like EDCl/HOBt.

  • Step 3: Friedel-Crafts alkylation introduces the naphthalene group, requiring anhydrous AlCl₃ as a catalyst.

Optimization efforts highlight the sensitivity of Step 3 to moisture, with yields dropping to <30% if trace water is present. Recent advances in electrochemical synthesis, inspired by methods for analogous sulfoximines, suggest potential for improved efficiency (e.g., 72% yield under controlled-current electrolysis) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic naphthalene group but demonstrates stability in DMSO and ethanol . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage.

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Melting point168–170°CDSC
LogP (octanol/water)3.45 ± 0.12Shake-flask
pKa (acetamide NH)9.8Potentiometric

Biological Activity and Mechanism

Selectivity and Toxicity

Despite promising activity, the compound exhibits off-target binding to hERG potassium channels (IC₅₀ = 8.9 μM), raising concerns about cardiac toxicity. Metabolic studies in human liver microsomes indicate rapid CYP3A4-mediated oxidation of the morpholine ring, necessitating prodrug strategies for in vivo efficacy.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 7H, naphthalene), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (s, 2H, OCH₂CO), 3.60 (t, J = 4.4 Hz, 4H, morpholine), 2.45 (m, 4H, morpholine) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Table 3: HPLC Purification Parameters

ColumnMobile PhaseFlow RateRetention TimePurity
C18Acetonitrile/water (70:30)1.0 mL/min12.7 min99.2%

Future Directions

  • Structural Optimization: Replace the morpholine ring with piperazine derivatives to reduce hERG affinity.

  • Prodrug Development: Esterify the acetamide group to enhance metabolic stability.

  • Target Validation: CRISPR-based screening to identify off-target neuronal receptors .

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